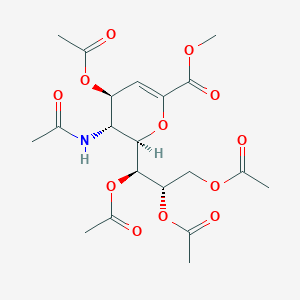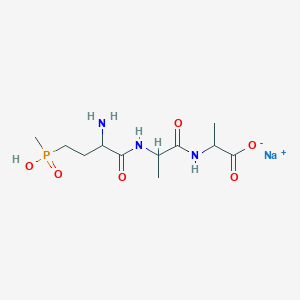
(2-Benzoylethyl)trimethylammonium
Vue d'ensemble
Description
(2-Benzoylethyl)trimethylammonium is a useful research compound. Its molecular formula is C12H18NO+ and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Benzoylethyl)trimethylammonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Benzoylethyl)trimethylammonium including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Choline Acetyltransferase (ChA)
This compound, specifically in its chloride form, acts as a potent inhibitor of human placental ChA. It's noted for its rapid and slowly reversible inhibition, noncompetitive action with respect to ChA substrates, and selectivity in inhibiting ChA over other enzymes (Rowell, Chaturvedi, & Sastry, 1978).
Impact on Prostaglandin Release and Phospholipase A2 Activity
Research indicates that this compound can significantly reduce prostaglandin release from placental explants. This effect suggests a potential inhibition of phospholipase A2 activity rather than an action on acetylcholine synthesis (Chen, King, Rook, & Brennecke, 1993).
Comparison with 1(2-Benzoylethyl)pyridinium Chloride
A study comparing this compound with 1(2-Benzoylethyl)pyridinium chloride found that both are potent and selective inhibitors of ChA. The study also highlighted the potential of the latter for increased lipid solubility and stability (Choudhuri & Chaturvedi, 1991).
Role in Acetylcholine Synthesis and Release in Placenta
The compound's ability to inhibit ChA can significantly depress the synthesis of acetylcholine in human placental tissue, without notably affecting acetylcholine release (Leventer, Rowell, & Clark, 1982).
DNA-Binding Properties
Some studies have investigated the DNA-binding properties of compounds structurally related to (2-Benzoylethyl)trimethylammonium. These studies offer insights into the interactions of such compounds with double-stranded DNA, which could have implications in biochemical and pharmaceutical research (Pawlica et al., 2009).
Effect on Amino Acid Uptake in Human Placental Villi
It has been shown to inhibit the uptake of amino acids by human placental villi, suggesting a link between acetylcholine synthesis and amino acid transport (Rowell & Sastry, 1981).
Use in Surface Modification and Polymerization Processes
The compound's derivatives have been used in various chemical processes, such as surface modification of polymers and as initiators in polymerization, indicating its versatility in material science (Witos et al., 2013).
Bladder Cancer Therapy
Derivatives of this compound have been explored for their potential in drug delivery, specifically for bladder cancer therapy. This application highlights its relevance in the field of nanomedicine and targeted drug delivery (Jin et al., 2016).
Propriétés
IUPAC Name |
trimethyl-(3-oxo-3-phenylpropyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTDMVAFTYBEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5724-15-2 (iodide), 67190-44-7 (chloride) | |
| Record name | (2-Benzoylethyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024472886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00179240 | |
| Record name | (2-Benzoylethyl)trimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzoylethyl)trimethylammonium | |
CAS RN |
24472-88-6 | |
| Record name | (2-Benzoylethyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024472886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Benzoylethyl)trimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-](/img/structure/B8065824.png)
![L-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B8065828.png)

![methyl N-[(2S)-1-[(2R)-2-[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[(2R)-2-carbamoyl-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]phenyl]pyrrolidin-2-yl]phenyl]-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B8065842.png)


![[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B8065862.png)
![2-[[1-Oxo-3-(4-pentylphenyl)prop-2-enyl]amino]benzoic acid](/img/structure/B8065881.png)
![6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B8065886.png)

